4-甲氧基-4'-三氟甲基二苯甲酮

描述

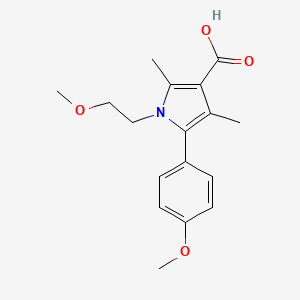

4-Methoxy-4'-trifluoromethylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by a methoxy group and a trifluoromethyl group attached to a benzophenone backbone. Benzophenones are known for their ability to absorb ultraviolet light, making them useful as UV stabilizers in various products, including sunscreens and plastics. The presence of the methoxy and trifluoromethyl groups may influence the physical, chemical, and spectral properties of the compound, potentially enhancing its utility in specific applications.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, an efficient green synthesis method for 4-methoxybenzophenone has been established using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41, which shows high catalytic activity and selectivity . Although this method does not directly describe the synthesis of 4-Methoxy-4'-trifluoromethylbenzophenone, it provides insight into the potential synthetic routes that could be adapted for its production by incorporating a trifluoromethyl group in the appropriate position.

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of benzophenone derivatives can be performed using techniques such as FT-IR, NMR, and mass spectrometry. Theoretical calculations, such as those performed using density functional theory (DFT), can provide additional insights into the vibrational wavenumbers, electronic properties, and potential energy distribution . These analyses are crucial for understanding the behavior of the molecule, including its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. For example, the reaction of bis-silyl enol ethers with methoxalylchromones can lead to the synthesis of functionalized dihydroxybenzophenones, which are potential UV filters . Additionally, the synthesis of 4-methoxybenzophenone derivatives can involve reactions such as O-methylation, Schiff reactions, and demethylation processes . These reactions are indicative of the versatility of benzophenone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzophenones can be influenced by substituent effects and the ability to form hydrogen bonds. Thermochemical studies, including the measurement of vapor pressure, vaporization enthalpies, and fusion enthalpies, provide valuable data on the stability and phase behavior of these compounds . The presence of a trifluoromethyl group in 4-Methoxy-4'-trifluoromethylbenzophenone would likely affect these properties, potentially enhancing the compound's thermal stability and volatility.

科学研究应用

聚合物研究

- 梳状聚(亚芳醚砜):Kim、Robertson 和 Guiver(2008 年)的一项研究讨论了使用磺化 4-氟二苯甲酮合成的磺化侧链接枝单元,用于聚(亚芳醚砜)中的共聚。由于其高质子电导率,该工艺对于燃料电池应用非常重要 (Kim、Robertson 和 Guiver,2008)。

化学合成

- 金属三氟甲磺酸盐催化苯甲酰化的动力学研究:Goodrich 等人(2006 年)使用金属三氟甲磺酸盐催化剂对苯甲酸酐与苯甲醚的 Friedel−Crafts 苯甲酰化进行了研究,生成 4-甲氧基二苯甲酮。这项研究对于理解该反应在各种离子液体中的动力学至关重要 (Goodrich 等,2006)。

核苷酸合成

- 寡脱氧核苷酸合成:Mishra 和 Misra(1986 年)使用 3-甲氧基-4-苯氧基苯甲酰基团来保护核苷中的环外氨基,这是寡脱氧核苷酸合成中的关键步骤。该方法显示出核苷酸合成中更高的稳定性和效率 (Mishra 和 Misra,1986)。

光稳定性研究

- 木质素模型化合物中酚羟基的去除:Hu、Cairns 和 James(2000 年)的一项研究探讨了去除木质素模型化合物中酚羟基对其光稳定性的影响。这项研究与理解各种化学改性的光稳定效应有关 (Hu、Cairns 和 James,2000)。

光化学反应

- 4-甲氧基偶氮苯的光化学氧转移反应:Isshiki 等人(1997 年)研究了在三氯乙酸的存在下,在紫外光下 4-甲氧基-ONN-偶氮苯异构化为 4-甲氧基-NNO-偶氮苯。这项研究有助于理解在特定酸存在下的光化学反应 (Isshiki 等,1997)。

环境分析

- 水样中羟基二苯甲酮紫外线吸收剂的测定:Negreira 等人(2009 年)开发了一种方法来测定环境水样中的羟基二苯甲酮紫外线吸收剂。这项研究对于环境监测和紫外线吸收剂的评估至关重要 (Negreira 等,2009)。

属性

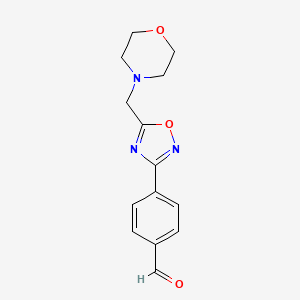

IUPAC Name |

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRRJWQDJEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)